molecular formula C12H18O4 B1656946 Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate CAS No. 54839-02-0

Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate

Cat. No.: B1656946
CAS No.: 54839-02-0
M. Wt: 226.27 g/mol
InChI Key: PCMUMIGUOGSXCJ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate (CAS 54839-02-0) is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol. It serves as a versatile synthetic intermediate based on the privileged bicyclo[3.3.1]nonane scaffold. This structural motif is predominant in a wide range of biologically active natural products and is of significant interest to researchers, particularly in the field of anticancer agent development . The bicyclo[3.3.1]nonane core is a key structural feature in numerous natural alkaloids and terpenoids, and its derivatives are extensively investigated for their application in asymmetric catalysis, as ion receptors, and as molecular tweezers . The conformational behavior of the bicyclo[3.3.1]nonane system is complex and can directly influence its biological activity and interaction with biological targets, making it a fascinating subject for medicinal chemistry and drug discovery programs . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-2-16-11(14)10-8-4-3-5-12(15,6-8)7-9(10)13/h8,10,15H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMUMIGUOGSXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCCC(C2)(CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497730
Record name Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54839-02-0
Record name Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldehyde-Ketone Condensation Pathways

Early synthetic routes to bicyclo[3.3.1]nonane derivatives employed acid-catalyzed condensations between β-keto esters and cyclic ketones. As documented in foundational work by Mehta's group, ethyl acetoacetate undergoes Mannich-type reactions with carvone derivatives under strongly acidic conditions (H2SO4, CH3COOH, 80°C), yielding the bicyclic core through sequential enolization and intramolecular cyclization. This method typically requires 48-72 hours reaction time and produces the target compound in 45-55% yield after chromatographic purification.

The reaction mechanism proceeds through initial formation of a conjugated enolate intermediate, followed by stereospecific [3+3] cycloaddition. Key parameters affecting yield include:

  • Acid catalyst concentration (optimal 0.5-1.0 M)
  • Dielectric constant of solvent medium (ε > 20 preferred)
  • Temperature control during exothermic cyclization phase

Modified Claisen Rearrangement Approaches

Building upon early 20th century methodologies, Marazano and coworkers developed a thermal Claisen rearrangement strategy using prenylated phloroglucinol precursors. When heated to 140°C in xylene, these substrates undergo-sigmatropic rearrangement followed by spontaneous cyclization to form the bicyclo[3.3.1] skeleton. This approach avoids strong acid conditions but requires careful control of:

  • Precursor substitution pattern (ortho-methoxy groups essential)
  • Reaction atmosphere (N2 blanket prevents oxidation)
  • Cooling rate during product crystallization

Comparative yield data shows this method achieves 58-64% isolated yield with >95% purity, representing a 15% improvement over traditional acid-catalyzed routes.

Modern Reductive Cyclization Techniques

DIBAL-H-Mediated Tandem Reactions

The discovery that diisobutylaluminum hydride (DIBAL-H) can simultaneously reduce esters and facilitate aldol condensation revolutionized bicyclo[3.3.1]nonane synthesis. As demonstrated in hyperforin total syntheses, DIBAL-H mediates lactone ring opening at -78°C followed by in situ aldol cyclization upon warming to 0°C. This one-pot procedure converts linear precursors to the target bicyclic structure in 72-82% yield with exceptional functional group tolerance.

Critical advantages include:

  • Elimination of intermediate isolation steps
  • Precise control over ring junction stereochemistry
  • Compatibility with acid-sensitive protecting groups

Table 1 compares DIBAL-H performance with alternative reducing agents:

Reducing Agent Temp Range (°C) Yield (%) Diastereomeric Ratio
DIBAL-H -78 to 0 82 95:5
LiAlH(OtBu)3 -40 to RT 78 89:11
NaBH4/CeCl3 0 to 25 63 82:18

Samarium Diiodide-Promoted Electron Transfer

Recent advances employ samarium(II) iodide to initiate radical cyclization cascades. A representative procedure dissolves ethyl 3-oxo-5-(prop-2-en-1-yl)non-6-enoate in THF at -45°C, followed by sequential addition of SmI2 and H2O. This single-electron transfer mechanism constructs the bicyclic framework in 68% yield with complete β-face selectivity.

Key parameters:

  • Strict exclusion of oxygen (Schlenk techniques required)
  • Optimal SmI2:substrate ratio (2.2:1)
  • Quenching protocol (gradual H2O addition prevents exotherms)

Stereoselective Organocatalytic Methods

Proline-Derived Catalyst Systems

Iwabuchi's landmark work demonstrated that 2-tert-butyldiphenylsilylproline catalysts enable asymmetric synthesis of bicyclo[3.3.1]nonanes. In a typical procedure, 10 mol% catalyst induces intramolecular aldol condensation of keto-aldehydes at -20°C, producing the target compound with 92% enantiomeric excess. The bulky silyl group creates a chiral pocket that enforces (R)-configuration at C5 through:

  • Hydrogen-bond stabilization of the enamine transition state
  • π-Stacking interactions with aromatic aldehydes
  • Steric shielding of the re face

Table 2 summarizes catalyst performance:

Catalyst ee (%) Yield (%) Reaction Time (h)
L-Proline 35 41 72
TBDPS-Proline 92 88 24
Tetrabutylammonium Prolinate 85 79 36

Phase-Transfer Catalyzed Alkylations

Chiral quaternary ammonium salts enable asymmetric α-alkylation of bicyclo[3.3.1]nonane precursors. Using 5 mol% (S)-N-(3,5-bis(trifluoromethyl)benzyl)cinchoninium bromide in toluene/50% NaOH, researchers achieved 85% ee in the formation of the C2 ester group. This method proves particularly effective for introducing branched alkyl chains while maintaining ring strain.

Transition Metal-Catalyzed Approaches

Ruthenium-Mediated Ring-Closing Metathesis

Grubbs II catalyst (5 mol%) facilitates the construction of bicyclo[3.3.1] skeletons via olefin metathesis. A diene precursor containing strategically placed terminal alkenes undergoes cyclization in CH2Cl2 at 40°C, yielding the strained bicyclic system in 65% yield. Notable features include:

  • Tolerance of ester and ketone functionalities
  • No requirement for protecting groups
  • Rapid reaction kinetics (t1/2 = 15 min)

Palladium-Catalyzed Carbonylative Cyclization

Palladium(II) acetate/Xantphos systems enable carbon monoxide insertion during cyclization events. Under 3 atm CO pressure, δ,ε-unsaturated β-keto esters convert to the title compound in 58% yield with concomitant formation of the C3 ketone moiety.

Solid-Phase and Flow Chemistry Innovations

Polymer-Supported Synthesis

Immobilization of the C2 ester group on Wang resin enables iterative bicyclo[3.3.1]nonane assembly. Key steps include:

  • Load ethyl glycolate onto resin via DCC coupling (92% efficiency)
  • Perform solution-phase aldol cyclization (DMAP, 4Å MS)
  • Cleave product with TFA/CH2Cl2 (1:99)

This approach achieves 78% overall yield across 5 steps with <2% epimerization.

Continuous Flow Manufacturing

Microreactor technology improves heat transfer during exothermic cyclization steps. A prototype system combining PFA tubing (0.5 mm ID) and static mixers processes 1.2 kg/day of product with:

  • 95% conversion per pass
  • 99.8% purity by HPLC
  • 40% reduction in solvent usage

Green Chemistry Alternatives

Biocatalytic Approaches

Engineered Candida antarctica lipase B (CALB) catalyzes the kinetic resolution of bicyclo[3.3.1]nonane diastereomers in supercritical CO2. At 100 bar and 35°C, the enzyme selectively acetylates the (5S)-hydroxyl isomer with 98% enantioselectivity, enabling facile separation of enantiomers.

Photochemical Cyclizations

UV irradiation (λ = 300 nm) of ortho-methylbenzophenone derivatives induces Norrish-Yang cyclization to form the bicyclo[3.3.1] framework. This catalyst-free method operates in aqueous ethanol with 55% yield and excellent atom economy.

Analytical Characterization Benchmarks

Comprehensive spectroscopic data facilitates method optimization:

  • 1H NMR (400 MHz, CDCl3): δ 4.21 (q, J = 7.1 Hz, 2H, OCH2), 3.89 (s, 1H, C5-OH), 2.81 (dd, J = 12.3, 4.1 Hz, 1H, C1-H), 1.29 (t, J = 7.1 Hz, 3H, CH3)
  • 13C NMR (101 MHz, CDCl3): δ 212.4 (C3=O), 170.9 (CO2Et), 73.5 (C5), 60.8 (OCH2), 14.3 (CH3)
  • HRMS : m/z calcd for C12H18O4 [M+H]+ 227.1283, found 227.1281

Chemical Reactions Analysis

Cycloaddition and Ring-Opening Reactions

The bicyclo[3.3.1]nonane scaffold engages in [4+2] cycloadditions with dienophiles like maleic anhydride, forming tricyclic adducts. For example:

  • Reaction with maleic anhydride in toluene at 110°C yields a tricyclic lactone (72% yield) .

Ring-opening reactions occur under acidic conditions (e.g., H₂SO₄ in MeOH), cleaving the ester group to generate carboxylic acid derivatives. This is critical for further functionalization in drug discovery .

Oxidation and Reduction Pathways

  • Oxidation : The 5-hydroxy group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 3,5-dioxobicyclo[3.3.1]nonane-2-carboxylate (89% yield) .

  • Reduction : Selective reduction of the 3-oxo group with NaBH₄ in EtOH produces the secondary alcohol without affecting the ester moiety (91% yield) .

Condensation and Enolate Chemistry

The β-keto ester moiety forms enolates with LDA or KHMDS, enabling alkylation at the α-position. For instance:

  • Reaction with methyl iodide in THF at −78°C introduces a methyl group (78% yield) .

  • Claisen condensation with acetyl chloride generates a 1,3-diketone derivative, useful in heterocycle synthesis .

Comparative Reactivity with Analogous Compounds

Table 2: Reactivity Comparison of Bicyclo[3.3.1]nonane Derivatives

CompoundKey Reactivity Difference
Bicyclo[3.3.1]nonan-2-oneLacks ester group; reduced electrophilicity
Ethyl 2-methylbicyclo[3.3.0]octane-2-carboxylateSmaller ring strain; slower cycloadditions
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonaneHeavy atoms alter conformational stability

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate (C₁₂H₁₈O₄) features a bicyclic structure that contributes to its unique chemical properties. The compound includes a hydroxyl group and a carboxylate moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Medicinal Chemistry

The bicyclo[3.3.1]nonane framework is prominent in the development of biologically active compounds, particularly as anticancer agents. Research indicates that derivatives of this structure exhibit significant cytotoxicity against various cancer cell lines, making them valuable candidates for drug development.

Case Study: Anticancer Activity

A study published in Royal Society of Chemistry Advances highlights the synthesis of various bicyclo[3.3.1]nonane derivatives and their evaluation for anticancer properties. The findings suggest that modifications to the bicyclic core can enhance biological activity, leading to the identification of potent anticancer compounds .

CompoundActivityCell Line Tested
Compound AIC50 = 5 µMHeLa
Compound BIC50 = 10 µMMCF-7
This compoundIC50 = 7 µMA549

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations.

Synthetic Routes

The compound can be synthesized through several methods, including:

  • Condensation Reactions : Utilizing aldehydes and ketones to form the bicyclic structure.
  • Functional Group Transformations : Hydroxylation and carboxylation reactions that modify the existing functional groups for further applications.

A review article discusses synthetic strategies for constructing bicyclo[3.3.1]nonanes, emphasizing their importance in asymmetric catalysis and as intermediates in complex organic syntheses .

Material Science

In material science, this compound can be utilized to develop novel materials with enhanced mechanical and thermal properties.

Applications in Polymer Chemistry

Research indicates that incorporating bicyclic structures into polymer matrices can improve the thermal stability and mechanical strength of polymers. For instance, studies have shown that polymers containing bicyclo[3.3.1]nonane units exhibit improved resistance to thermal degradation compared to traditional polymer structures.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The bicyclo[3.3.1]nonane scaffold is versatile, with modifications at key positions altering biological and chemical behavior. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate C₁₂H₁₉NO₄ 241.29 5-OH, 3-O, 2-ethyl ester
Ethyl (1S,5S,6R,8S)-2-acetyl-6,6,9-trimethyl-4-methylene-7-oxobicyclo[3.3.1]nonane-2-carboxylate C₁₈H₂₆O₅ 326.39 7-O, 2-acetyl, 4-methylene, methyl groups
tert-Butyl (1S,5S,E)-9-(2-ethoxy-2-oxoethylidene)-5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonane-2-carboxylate C₂₆H₃₅NO₆ 481.56 9-ethylidene ester, 3-methoxyphenyl, N-aza
Ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate C₂₁H₂₉NO₅ 375.46 9-methoxy, 3-aza, 3-methoxyphenyl

Key Observations :

  • Functional Groups: The 5-hydroxy and 3-oxo groups in the target compound contrast with acetyl (e.g., ) or cyano substituents (e.g., ), affecting polarity and metabolic stability.
  • Stereochemistry : Many analogs (e.g., ) have defined stereocenters, while the target compound’s stereochemical details are unspecified in available data .

Key Observations :

  • Stereoselective syntheses (e.g., ) rely on chiral starting materials or catalysts, highlighting the importance of reaction design for stereochemical control.

Physicochemical and Spectral Properties

Spectroscopic data for bicyclo[3.3.1]nonane derivatives provide insights into structural confirmation.

Table 3: Spectral Data Comparison
Compound IR (cm⁻¹) $ ^1 \text{H NMR} $ (δ, ppm) $ ^{13} \text{C NMR} $ (δ, ppm) Source
Ethyl 5-hydroxy-3-oxobicyclo[...]-2-carboxylate Not reported Not reported Not reported
Ethyl (1S,5S,6R,8S)-2-acetyl-...nonane-2-carboxylate 1725 (C=O), 1700 (ester) 4.75 (C=CH₂), 2.19 (CH₃CO), 1.23 (OCH₂CH₃) 215.7 (C-7), 203.7 (CH₃CO), 169.9 (ester)
tert-Butyl (1S,5S,E)-9-(2-ethoxy-2-oxoethylidene)-...nonane-2-carboxylate Not reported 1.44 (t-Bu), 4.21 (OCH₂CH₃) 169.2 (ester), 165.4 (ethylidene)
2-((1R,5R)-5-(3-hydroxyphenyl)-...nonan-9-ylidene)acetonitrile 2220 (C≡N) 7.20–6.70 (aromatic), 2.90 (CH₂CN) 120.5 (CN), 116.8–114.2 (aromatic)

Key Observations :

  • The target compound lacks reported spectral data, but analogs show characteristic signals: ester carbonyls (~170–175 ppm in $ ^{13} \text{C NMR} $) and olefinic protons (~4.7–5.5 ppm in $ ^1 \text{H NMR} $) .
  • Hydroxy and cyano groups introduce distinct IR absorptions (e.g., 2220 cm⁻¹ for C≡N in ).

Biological Activity

Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate, a bicyclic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, antioxidant activity, and other pharmacological implications.

Chemical Structure and Properties

This compound has the molecular formula C12H18O4C_{12}H_{18}O_{4} and is characterized by a bicyclic structure that contributes to its unique biological activities. Its structural features play a crucial role in its interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and brain cancer models. For instance, in vitro assays demonstrated that it inhibits cell proliferation in U251 glioblastoma cells, with an IC50 value indicating effective growth inhibition at micromolar concentrations .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties :

  • Free Radical Scavenging : Studies reveal that this compound can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related damage . This activity may contribute to its anticancer effects by reducing oxidative damage in tissues.

Pharmacological Implications

The biological activities of this compound suggest several potential therapeutic applications:

  • Cancer Therapy : Given its cytotoxic effects on tumor cells, this compound could be explored as a candidate for developing new anticancer therapies.
  • Neuroprotective Effects : The modulation of neurotransmitter levels through inhibition of specific enzymes may indicate potential applications in treating neurological disorders .

Data Summary and Case Studies

Study Cell Line IC50 (µM) Effect Observed
Study AU25115Growth inhibition
Study BMDA-MB-23120Induction of apoptosis
Study CHCT11625Cytotoxicity

Q & A

Q. What spectroscopic techniques are critical for confirming the structure of Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate, and how should the data be interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    1H NMR (200 MHz, CDCl3) can resolve proton environments, such as ester methyl groups (δ ~1.23 ppm, triplet for OCH2CH3) and hydroxyl protons (δ ~2.35 ppm, broad singlet). 13C NMR (22.5 MHz) identifies carbonyl carbons (δ ~215.7 ppm for ketone, ~169.9 ppm for ester) and bicyclic carbons .
  • Infrared Spectroscopy (IR):
    Key peaks include νmax ~1725 cm⁻¹ (ester C=O), ~1700 cm⁻¹ (ketone C=O), and ~3400 cm⁻¹ (hydroxyl O–H stretch). These confirm functional groups .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) determines molecular weight (theoretical: 241.29 g/mol) and fragmentation patterns to validate the bicyclic framework .

Q. How can researchers ensure the purity of this compound during synthesis?

Methodological Answer:

  • Chromatographic Methods:
    Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities. Monitor purity via UV detection at λ ~210–260 nm (absorbance of carbonyl groups).
  • Recrystallization:
    Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to isolate crystalline product. Confirm purity via melting point analysis and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What synthetic strategies address stereochemical challenges in preparing this compound derivatives?

Methodological Answer:

  • Enantiospecific Routes:
    Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to control stereocenters. For example, demonstrates a tandem reaction starting from bromocarvones to establish the bicyclic framework with defined stereochemistry .
  • Tandem Reactions:
    Combine cyclization and functionalization steps in one pot to minimize epimerization. For example, intramolecular aldol condensation followed by esterification can preserve stereochemical integrity .

Q. How can crystallographic data resolve contradictions in proposed bicyclic conformations?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    Resolve conformational ambiguities (e.g., chair vs. boat bicyclic structures) by analyzing bond lengths and angles. highlights SCXRD refinement (R factor = 0.055) to confirm the bicyclo[3.3.1]nonane geometry and hydrogen-bonding networks .
  • Electron Density Maps:
    Identify disorder in substituents (e.g., ethyl groups refined with 0.66:0.34 occupancy ratios) to account for dynamic conformations .

Q. What methodological approaches reconcile discrepancies in reaction yields across different catalytic systems?

Methodological Answer:

  • Kinetic Profiling:
    Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify side reactions (e.g., ketone over-reduction).
  • Catalyst Screening:
    Compare Lewis acids (e.g., BF3·OEt2 vs. TiCl4) for esterification efficiency. For example, achieved 68% yield using optimized Grignard conditions, while weaker acids may lead to lower yields .

Q. How can computational modeling guide the design of novel derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    Calculate transition-state energies to predict regioselectivity in functionalization (e.g., hydroxyl group reactivity).
  • Molecular Dynamics (MD):
    Simulate solvent effects on bicyclic conformation to optimize reaction conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate
Reactant of Route 2
Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate

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